

# Application Notes and Protocols: Deucrictibant Extended-Release Tablet (PHVS719)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |               |
|----------------|---------------|
| Compound Name: | Deucrictibant |
| Cat. No.:      | B10821495     |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deucrictibant**, also known as PHVS719 in its extended-release tablet formulation, is a potent and selective, orally bioavailable small molecule antagonist of the bradykinin B2 receptor.<sup>[1][2]</sup> <sup>[3]</sup> It is under development for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. <sup>[1][4]</sup> HAE is primarily mediated by the overproduction of bradykinin, which, upon binding to the bradykinin B2 receptor, increases vascular permeability, leading to angioedema.<sup>[3][4]</sup> By blocking this receptor, **deucrictibant** aims to prevent HAE attacks.<sup>[1]</sup> The extended-release formulation is designed for once-daily administration to maintain sustained therapeutic plasma concentrations over 24 hours.<sup>[2][5]</sup>

These application notes provide an overview of the mechanism of action, pharmacokinetic profile, and relevant experimental protocols for the characterization of the **deucrictibant** extended-release tablet (PHVS719).

## Mechanism of Action: Bradykinin B2 Receptor Antagonism

**Deucrictibant** competitively inhibits the binding of bradykinin to the B2 receptor, a G protein-coupled receptor (GPCR).<sup>[1][3][6]</sup> The activation of the B2 receptor by bradykinin initiates a

signaling cascade primarily through G<sub>q</sub>q, leading to the activation of phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately results in increased vascular permeability and vasodilation, key events in the pathophysiology of HAE.[3][4] **Deucrictibant**, by blocking the initial step of bradykinin binding, prevents these downstream effects.[1]

[Click to download full resolution via product page](#)**Caption: Deucrictibant Mechanism of Action.**

## Quantitative Data Summary

**Table 1: In Vitro Potency of Deucrictibant[9]**

| Assay Type          | Receptor Source                                | Parameter    | Deucrictibant | Icatibant | Fold Higher Potency |
|---------------------|------------------------------------------------|--------------|---------------|-----------|---------------------|
| Competition Binding | Recombinant human B2 receptor in CHO cells     | Potency (nM) | 0.15          | 3.19      | 21-fold             |
| Functional Assay    | Endogenous B2 receptor in human umbilical vein | Potency (nM) | 0.35          | 8.71      | 25-fold             |

**Table 2: Pharmacokinetic Parameters of Deucrictibant Extended-Release (XR) Tablet (PHVS719) vs. Immediate-Release (IR) Capsule in Healthy Volunteers (Single 40 mg dose)[10]**

| Parameter                                | Deucrictibant XR Tablet (40 mg) | Deucrictibant IR Capsule (2 x 20 mg) |
|------------------------------------------|---------------------------------|--------------------------------------|
| Cmax (ng/mL)                             | 55.4                            | 129                                  |
| Tmax (hours)                             | 5.03                            | 1.00                                 |
| AUC0-last (ng·h/mL)                      | 913                             | 871                                  |
| AUC0-inf (ng·h/mL)                       | 948                             | 903                                  |
| t <sub>1/2</sub> (hours)                 | 5.72                            | 5.10                                 |
| Mean Plasma Concentration at 24h (ng/mL) | ~55                             | Not reported                         |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t<sub>1/2</sub>: Half-life.

### Table 3: Clinical Efficacy of Deucrictibant in Prophylactic Treatment of HAE (CHAPTER-1 Study)[11]

| Treatment Group                   | Mean Monthly Attack Rate Reduction  |
|-----------------------------------|-------------------------------------|
| Deucrictibant 20 mg (twice daily) | Statistically significant reduction |
| Deucrictibant 40 mg (twice daily) | Statistically significant reduction |
| Placebo                           | -                                   |

Note: The CHAPTER-1 study used an immediate-release capsule formulation twice daily as a proof-of-concept for the once-daily extended-release tablet.[\[5\]](#)

## Experimental Protocols

The following are representative protocols for the characterization of **Deucrictibant** extended-release tablets, based on publicly available information and standard pharmaceutical development practices.

### Protocol 1: In Vitro Dissolution Testing for Deucrictibant Extended-Release Tablets

Objective: To assess the in vitro drug release profile of **Deucrictibant** from the PHVS719 extended-release tablet formulation over time, ensuring a controlled and prolonged release characteristic suitable for once-daily administration.

Materials and Equipment:

- USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)
- Dissolution vessels (900 mL)
- **Deucrictibant** extended-release tablets (PHVS719)
- Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal transit)
- Water bath with temperature control ( $37 \pm 0.5$  °C)

- Automated dissolution sampling system or manual syringes with cannulas and filters
- Validated analytical method for **Deucrictibant** quantification (e.g., HPLC-UV)

**Procedure:**

- Prepare the dissolution media and equilibrate to  $37 \pm 0.5$  °C in the dissolution vessels.
- Place one **Deucrictibant** XR tablet in each vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle).
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples immediately.
- Analyze the concentration of **Deucrictibant** in the samples using a validated HPLC-UV method.
- Calculate the cumulative percentage of drug released at each time point.



[Click to download full resolution via product page](#)

**Caption:** Dissolution Testing Workflow.

## Protocol 2: Pharmacokinetic Study of Deucrictibant XR in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the **Deucrictibant** extended-release tablet (PHVS719) in healthy human subjects.

### Study Design:

- Open-label, randomized, two-period, crossover study comparing the XR tablet to the IR capsule.[9]
- Subjects: Healthy adult volunteers.
- Treatment: Single oral dose of **Deucrictibant** XR tablet (e.g., 40 mg) under fasting conditions.

### Procedure:

- Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria. Obtain informed consent.
- Dosing: Administer a single oral dose of the **Deucrictibant** XR tablet with a standardized volume of water after an overnight fast.
- Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
- Plasma Processing: Process blood samples by centrifugation to obtain plasma. Store plasma samples at -70°C or below until analysis.
- Bioanalysis: Quantify the concentration of **Deucrictibant** in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t<sub>1/2</sub>) using non-compartmental analysis from the plasma concentration-time data.

- Safety and Tolerability Assessment: Monitor subjects for adverse events throughout the study.



[Click to download full resolution via product page](#)**Caption:** Pharmacokinetic Study Workflow.

## Protocol 3: Bradykinin B2 Receptor Competitive Binding Assay

**Objective:** To determine the binding affinity (Ki) of **Deucrictibant** for the human bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.

**Materials and Equipment:**

- Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).
- Radioligand: [3H]-Bradykinin.
- Non-labeled bradykinin (for determination of non-specific binding).
- **Deucrictibant** test compound.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 0.1% BSA).
- 96-well filter plates and vacuum manifold.
- Scintillation cocktail and microplate scintillation counter.

**Procedure:**

- **Reagent Preparation:** Prepare serial dilutions of **Deucrictibant**. Prepare solutions of [3H]-Bradykinin and non-labeled bradykinin.
- **Assay Setup:** In a 96-well plate, add:
  - Total Binding wells: Binding buffer.
  - Non-specific Binding wells: A saturating concentration of non-labeled bradykinin.
  - Test wells: Serial dilutions of **Deucrictibant**.

- Add a fixed concentration of [<sup>3</sup>H]-Bradykinin to all wells.
- Initiate the binding reaction by adding the cell membrane preparation to all wells.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer.
- Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the IC<sub>50</sub> value (concentration of **Deucrictibant** that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

## Protocol 4: Preclinical Bradykinin Challenge Model in Non-Human Primates

Objective: To evaluate the in vivo efficacy of orally administered **Deucrictibant** in antagonizing bradykinin-induced hemodynamic changes (e.g., hypotension).[10]

Model:

- Animal: Cynomolgus monkeys.[10]
- Challenge agent: Intravenous bradykinin to induce a transient reduction in blood pressure. [10]

Procedure:

- Baseline Measurement: Administer an intravenous bolus of bradykinin to freely moving monkeys and measure the baseline transient reduction in mean arterial blood pressure (MAP) via telemetry.[10]
- Drug Administration: Administer a single oral dose of **Deucrictibant**.

- Post-dose Challenge: At various time points after **Deucrictibant** administration, repeat the intravenous bradykinin challenge and measure the resulting change in MAP.[10]
- Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive effect at each time point post-**Deucrictibant** dose.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of **Deucrictibant** (from satellite animals) with the observed pharmacodynamic effect (inhibition of hypotension) to establish a PK/PD relationship and estimate effective concentrations (e.g., EC50, EC85).[10]

## Conclusion

**Deucrictibant** extended-release tablet (PHVS719) is a promising once-daily oral prophylactic therapy for hereditary angioedema. Its mechanism as a potent and selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of HAE. The extended-release formulation is designed to provide sustained therapeutic concentrations, which has been supported by pharmacokinetic data in healthy volunteers. The experimental protocols outlined provide a framework for the comprehensive evaluation of this novel therapeutic agent. Further clinical investigations are ongoing to fully establish its safety and efficacy profile in the target patient population.[1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [innoprot.com](http://innoprot.com) [innoprot.com]
- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com](http://creative-biolabs.com)
- 4. [labs.iqvia.com](http://labs.iqvia.com) [labs.iqvia.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. fda.gov [fda.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Deucrictibant Extended-Release Tablet (PHVS719)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821495#deucrictibant-extended-release-tablet-phvs719-formulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)